molecular formula C21H24N4O4S B11019329 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11019329
M. Wt: 428.5 g/mol
InChI Key: KANHYVPMGRALOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phthalazinone derivative with sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonamide derivative with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phthalazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its sulfonamide group suggests potential use as an antibacterial or antifungal agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The phthalazinone core may also contribute to the compound’s biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride sulfonamide: This compound shares the sulfonamide group and has similar biological activity.

    Phthalazinone derivatives: Compounds with a phthalazinone core often exhibit similar chemical reactivity and biological properties.

Uniqueness

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide is unique due to the combination of the phthalazinone core and the sulfonamide group, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-14(2)13-25-21(27)18-6-4-3-5-17(18)19(24-25)11-20(26)23-12-15-7-9-16(10-8-15)30(22,28)29/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H2,22,28,29)

InChI Key

KANHYVPMGRALOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.